Phosphoric acid (3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) ester
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Overview
Description
Phosphoric acid (3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) ester is an aryl phosphate.
Scientific Research Applications
Esterification and Amidation
Phosphoric acid esters have demonstrated significant efficacy in the field of organic chemistry, particularly in esterification and amidation reactions. For example, (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters are efficient for the esterification of carboxylic acids with alcohols, resulting in selective and high-yield production of corresponding esters (Won et al., 2007). Similarly, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester is a potent coupling agent for the amidation of carboxylic acids, facilitating the synthesis of amides under mild conditions (Kang et al., 2008).
Deprotection in Organic Synthesis
Aqueous phosphoric acid is a versatile reagent for deprotecting tert-butyl carbamates, esters, and ethers. It offers mild reaction conditions and good selectivity, even in the presence of other acid-sensitive groups. This attribute is particularly useful in complex organic syntheses, such as in the synthesis of clarithromycin derivatives (Li et al., 2006).
Polymerization and Dental Applications
In dentistry, phosphoric acid esters of 2-hydroxyethyl methacrylate are used as components in dentin adhesives. They exhibit the ability to remove the smear layer on dentin and create a strong bond between restorative materials and tooth substance, although their hydrolytic stability is a concern (Zeuner et al., 2002). Moreover, phosphonic acid esters have been investigated as novel thermally latent initiators for the polymerization of glycidyl phenyl ether, demonstrating their potential in the development of new polymeric materials (Kim et al., 1999).
NMR Indicators and Catalysis
Fluorinated amino acids and their methyl esters, such as trifluoro alpha-methylalanines, have been utilized to measure intracellular pH in human lymphocytes using 19F NMR, showcasing the versatility of phosphoric acid esters in analytical chemistry (Taylor & Deutsch, 1983). Additionally, phosphoric acid alkyl diphenyl esters have been synthesized and evaluated as acid catalysts for condensation reactions, offering insights into their catalytic capabilities (Murai et al., 2011).
Properties
Molecular Formula |
C21H18F3O4P |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(3-methylphenyl) phenyl (2,2,2-trifluoro-1-phenylethyl) phosphate |
InChI |
InChI=1S/C21H18F3O4P/c1-16-9-8-14-19(15-16)27-29(25,26-18-12-6-3-7-13-18)28-20(21(22,23)24)17-10-4-2-5-11-17/h2-15,20H,1H3 |
InChI Key |
NJUYNBCHRXCGCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC(C3=CC=CC=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC(C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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